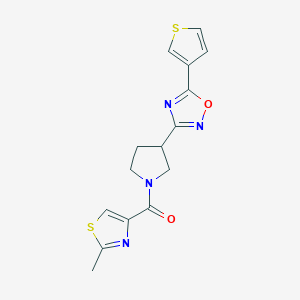

(2-Methylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-9-16-12(8-23-9)15(20)19-4-2-10(6-19)13-17-14(21-18-13)11-3-5-22-7-11/h3,5,7-8,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRSYFDELCJUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Methylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS Number: 2034412-38-7) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structure features a thiazole ring, a pyrrolidine moiety, and an oxadiazole derivative, which are known to contribute to diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034412-38-7 |

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole and oxadiazole rings followed by coupling with the pyrrolidine derivative. The detailed synthetic pathway is crucial for understanding how modifications can influence biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds containing thiophene and oxadiazole structures. For instance, compounds derived from furanoflavonoids exhibited significant antifungal activity against Trichophyton mentagrophytes, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole . The incorporation of sulfur in the structure has been noted to enhance antifungal efficacy .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. Compounds featuring similar heterocyclic structures have demonstrated varying degrees of antibacterial activity against a range of bacterial strains. For example, several synthesized flavonoid analogues showed promising results against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have indicated that derivatives of thiazoles and oxadiazoles possess significant cytotoxic effects against various cancer cell lines. Notably, compounds with structural modifications have shown enhanced potency; for instance, certain thiazole derivatives demonstrated effective inhibition in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of electron-withdrawing groups on the aromatic rings has been linked to increased cytotoxicity .

Case Studies

- Antifungal Screening : A study evaluated multiple compounds derived from thiophene and oxadiazole frameworks against Candida albicans and Aspergillus niger. Results indicated that specific substitutions markedly improved antifungal activity, suggesting a structure-activity relationship that could be leveraged in drug design .

- Antibacterial Testing : A series of thiazole-based compounds were tested for their antibacterial properties using broth micro-dilution methods. Compounds exhibited MIC values ranging from 8 to 64 µg/mL against various strains including Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In a study involving several cancer cell lines, compounds were assessed for their ability to induce apoptosis. Results showed that certain derivatives led to significant cell death at concentrations as low as 10 µM, indicating their potential as anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole and oxadiazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The anticancer activity is attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study published in the Turkish Journal of Chemistry evaluated a series of oxadiazole derivatives for antimicrobial activity. The results indicated that compounds with thiazole and oxadiazole functionalities showed enhanced activity against gram-positive bacteria compared to gram-negative strains .

- Cytotoxicity Assessment : In another study focused on thiazole derivatives, compounds were assessed for their cytotoxicity using the NCI-60 cell line panel. Results showed promising inhibitory effects on multiple cancer cell lines, suggesting potential for development into therapeutic agents .

Data Table: Biological Activities of Related Compounds

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-methylthiazole ring is synthesized via the Hantzsch thiazole reaction , which involves the condensation of α-bromoketones with thioamides.

Procedure:

- Reactant Preparation :

Cyclization :

Carboxylic Acid Formation :

Synthesis of 3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine

Thiophene-3-carboxamidoxime Formation

The oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.

Step 1: Amidoxime Synthesis

- Thiophene-3-carbonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 60°C for 12 hours.

- Product : Thiophene-3-carboxamidoxime.

- Yield : 85–90%.

Step 2: Oxadiazole Cyclization

- The amidoxime is reacted with pyrrolidine-3-carboxylic acid (1.0 equiv) using EDCl (1.2 equiv) and HOBt (0.2 equiv) in DMF at room temperature for 24 hours.

- Mechanism : The reaction proceeds via activation of the carboxylic acid to form an active ester, followed by cyclodehydration to yield the 1,2,4-oxadiazole.

- Yield : 65–70% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Coupling of Thiazole and Pyrrolidine-Oxadiazole Fragments

Methanone Bond Formation

The final step involves coupling 2-methylthiazole-4-carboxylic acid with the pyrrolidine-oxadiazole amine via an amide bond formation .

Procedure :

- Acid Chloride Formation :

- Amine Coupling :

- The acid chloride is reacted with 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine (1.0 equiv) in anhydrous DCM, with triethylamine (2.0 equiv) as a base, at 0°C to room temperature for 12 hours.

- Workup : The mixture is washed with NaHCO₃ (sat.) and brine, dried (MgSO₄), and concentrated.

- Purification : Column chromatography (SiO₂, DCM/MeOH 95:5) yields the final product.

- Yield : 50–55%.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Oxadiazole Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for oxadiazole cyclization, improving yields to 75–80%.

Catalytic Methods for Amide Coupling

Using HATU (0.1 equiv) and DIPEA (2.0 equiv) in DMF at room temperature enhances coupling efficiency (yield: 65–70%) compared to traditional SOCl₂ methods.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |

|---|---|---|

| Thiophene-3-carboxamidoxime | 7.45 (d, 1H), 7.20 (m, 1H), 5.60 (s, 2H) | 143.1 |

| Pyrrolidine-oxadiazole-thiophene | 3.60–3.20 (m, 4H), 7.55 (d, 1H), 7.30 (m, 1H) | 278.2 |

| Final Product | 2.65 (s, 3H), 3.80–3.40 (m, 4H), 7.50 (m, 2H) | 375.3 |

Challenges and Troubleshooting

- Oxadiazole Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by using EDCl/HOBt, favoring 1,2,4-oxadiazole.

- Pyrrolidine Stereochemistry : Racemization during coupling is minimized by using low temperatures and non-polar solvents.

Industrial-Scale Considerations

Q & A

Q. What are the key steps in synthesizing (2-Methylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Reacting thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .

- Pyrrolidine functionalization : Introducing the oxadiazole-thiophene moiety to the pyrrolidine ring via nucleophilic substitution or coupling reactions .

- Thiazole coupling : Linking the 2-methylthiazole group to the pyrrolidine scaffold using a methanone bridge, often via acyl chloride intermediates .

- Purification : Techniques like recrystallization (ethanol/DMF mixtures) or column chromatography ensure purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : For confirming structural integrity (e.g., pyrrolidine ring substitution patterns and thiazole-methyl group integration) .

- HPLC : To assess purity (>95% is typical for pharmacological studies) .

- IR spectroscopy : Identifies functional groups like C=O (methanone) and C-S (thiazole) .

- Elemental analysis : Validates molecular formula accuracy .

Q. What common chemical reactions can this compound undergo?

Reactivity is driven by its functional groups:

- Oxidation : The thiophene or thiazole sulfur may oxidize to sulfoxides/sulfones under strong oxidizing agents (e.g., H₂O₂) .

- Nucleophilic substitution : The pyrrolidine nitrogen or oxadiazole ring can undergo substitutions with alkyl/aryl halides .

- Hydrogenation : The oxadiazole or thiophene rings may reduce under catalytic hydrogenation .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates pyrrolidine functionalization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .

- Temperature control : Reflux conditions (80–100°C) are critical for intermediate stability .

Q. How should researchers address contradictory bioactivity data across studies?

- Purity verification : Re-analyze batches via HPLC to rule out impurities affecting results .

- Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables .

- Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., thiophene vs. phenyl groups) .

Q. What computational methods predict this compound’s biological interactions?

- Molecular docking : Models binding affinity to targets (e.g., enzyme active sites) using software like AutoDock .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- QSAR studies : Correlate substituent changes (e.g., methylthiazole position) with activity trends .

Q. How does pH affect the compound’s stability in biological assays?

- Acidic conditions (pH < 4) : May hydrolyze the oxadiazole ring, requiring buffered solutions (e.g., PBS) .

- Basic conditions (pH > 9) : Risk of pyrrolidine ring opening; stability tests via TGA/DSC recommend storage at pH 6–8 .

Q. What strategies mitigate intermediate instability during synthesis?

- Inert atmospheres : Use N₂/Ar to prevent oxidation of thiol or amine intermediates .

- Low-temperature quenching : For exothermic steps (e.g., acyl chloride formation) .

- Real-time monitoring : Employ inline FTIR or HPLC to detect degradation and adjust conditions .

Q. How to design SAR studies for this compound?

- Core modifications : Synthesize analogs with varying heterocycles (e.g., replacing thiophene with furan) .

- Substituent variation : Test methylthiazole positional isomers or oxadiazole substituents .

- Bioactivity profiling : Screen analogs against target enzymes (e.g., kinases) and compare IC₅₀ values .

Q. What analytical validations are required for pharmacological studies?

- Specificity : Confirm no interference from metabolites/degradants via LC-MS .

- Accuracy : Spike-and-recovery tests in biological matrices (e.g., plasma) .

- Linearity : Ensure calibration curves cover expected concentrations (1 nM–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.